molecular formula C11H17N B1581844 N-Butyl-m-toluidine CAS No. 60995-75-7

N-Butyl-m-toluidine

Cat. No.: B1581844
CAS No.: 60995-75-7
M. Wt: 163.26 g/mol
InChI Key: UUSGZWZUYJHBJS-UHFFFAOYSA-N
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Description

N-Butyl-m-toluidine: is an organic compound with the molecular formula CH₃C₆H₄NHCH₂CH₂CH₂CH₃. It is a derivative of m-toluidine, where the amino group is substituted with a butyl group. This compound is used in various chemical processes and has applications in research and industry.

Scientific Research Applications

N-Butyl-m-toluidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of rubber chemicals, agrochemicals, and other industrial products.

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-m-toluidine can be synthesized through the alkylation of m-toluidine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium carbonate to deprotonate the amino group, followed by the addition of butyl halide to form the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by passing m-toluidine and butyl alcohol over a catalyst at high temperatures. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-m-toluidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism by which N-Butyl-m-toluidine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules.

Comparison with Similar Compounds

    o-Toluidine: An isomer of m-toluidine with the amino group in the ortho position.

    p-Toluidine: An isomer of m-toluidine with the amino group in the para position.

    Aniline: A simpler aromatic amine with no methyl substitution on the benzene ring.

Uniqueness: N-Butyl-m-toluidine is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its isomers and aniline. This substitution affects its solubility, boiling point, and overall chemical behavior, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-butyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSGZWZUYJHBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209838
Record name N-Butyl-m-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60995-75-7
Record name N-Butyl-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60995-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-m-toluidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-m-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-m-toluidine
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Synthesis routes and methods

Procedure details

214 parts of m-toluidine, 75 parts of n-butanol and 10 parts of triphenyl phosphite are heated for 10 hours at 230° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, the excess of m-toluidine and the unconverted butanol are distilled off under reduced pressure. 130 parts of N-butyl-m-toluidine, corresponding to a yield of 80% of theory, distil at a boiling point of 65° - 70° C/0.2 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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